Methyl 2-chloroquinazoline-7-carboxylate
Overview
Description
Methyl 2-chloroquinazoline-7-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2. It belongs to the quinazoline class of compounds, which are characterized by a fused benzene and pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloroquinazoline-7-carboxylate typically involves the reaction of 2-chloroquinazoline with methyl chloroformate under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent choice are critical factors that influence the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow reactors and batch reactors are commonly employed to ensure consistent quality and efficiency. The process involves careful monitoring of reaction parameters, such as temperature, pressure, and reaction time, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloroquinazoline-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Methyl 2-chloroquinazoline-7-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-chloroquinazoline-7-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Methyl 2-chloroquinazoline-7-carboxylate is compared with other similar compounds, such as Methyl 2-chloroquinazoline-6-carboxylate and Methyl 2-chloroquinazoline-8-carboxylate. These compounds share structural similarities but differ in the position of the chlorine atom on the quinazoline ring. The unique properties of this compound make it distinct from its analogs, allowing for specific applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Continued exploration of this compound's properties and applications will likely lead to new discoveries and advancements in various fields.
Properties
IUPAC Name |
methyl 2-chloroquinazoline-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-9(14)6-2-3-7-5-12-10(11)13-8(7)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAOYMVGZLGOLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=NC=C2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654028 | |
Record name | Methyl 2-chloroquinazoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953039-79-7 | |
Record name | Methyl 2-chloro-7-quinazolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=953039-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloroquinazoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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